![molecular formula C14H16O3 B2953123 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-68-8](/img/structure/B2953123.png)

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

説明

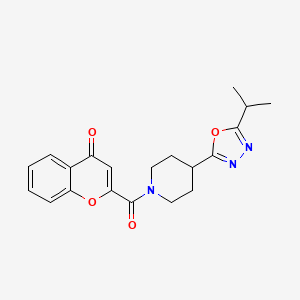

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one, also known as HSC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. HSC is a natural product that has been isolated from a number of plant species, including the popular herb, Hypericum perforatum.

科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed efficient protocols for synthesizing novel compounds utilizing 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives. For instance, Bonacorso et al. (2017) describe the regioselective synthesis of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles from spiro[chroman-2,1′-cycloalkan]-4-ones, showcasing their potential in creating diverse chemical libraries (Bonacorso et al., 2017).

Antimicrobial Activity

Another area of application is in the development of compounds with potential antimicrobial activity. Kishore et al. (2017) synthesized a series of spiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives, testing them for antibacterial and antifungal activities, indicating the relevance of these compounds in pharmaceutical research (Kishore et al., 2017).

Material Science and Corrosion Inhibition

In material science, spiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Quadri et al. (2021) synthesized N-hydrospiro-chromeno-carbonitriles and demonstrated their effectiveness as corrosion inhibitors, highlighting their utility in protecting industrial materials (Quadri et al., 2021).

Photochemistry and Light-Responsive Materials

Spiropyran derivatives, including those related to 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one, have been explored for their photochromic properties. These compounds are of interest for creating light-responsive materials, as detailed in research investigating the photochemistry of spiropyran metal complexes, which could lead to applications in smart coatings and sensors (Feuerstein et al., 2019).

作用機序

Mode of Action

The compound undergoes a photoisomerization process, changing its molecular structure in response to UV-light exposure . This change can influence the compound’s interaction with its targets, potentially altering their function .

Action Environment

Environmental factors such as light exposure and temperature can influence the action, efficacy, and stability of 6-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one . For instance, UV-light exposure triggers the compound’s photoisomerization process, while thermal annealing can reset the molecule from its photoisomerized state back to its original form .

特性

IUPAC Name |

6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAGQRLEBNHEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)

![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)

![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)

![4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2953062.png)